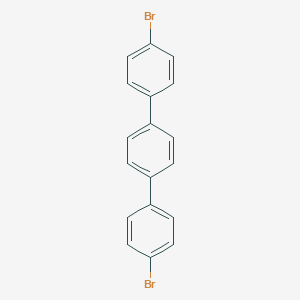

4,4''-Dibromo-p-terphenyl

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,4-bis(4-bromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Br2/c19-17-9-5-15(6-10-17)13-1-2-14(4-3-13)16-7-11-18(20)12-8-16/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAIPJQIPFPRJKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40498987 | |

| Record name | 1~4~,3~4~-Dibromo-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40498987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17788-94-2 | |

| Record name | 1~4~,3~4~-Dibromo-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40498987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4''-Dibromo-p-terphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4''-Dibromo-p-terphenyl

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 17788-94-2

Introduction

4,4''-Dibromo-p-terphenyl is a halogenated aromatic hydrocarbon with a rigid, linear structure. This compound serves as a crucial building block in the synthesis of a variety of advanced organic materials. Its two bromine atoms provide reactive sites for various cross-coupling reactions, making it a versatile precursor for the construction of extended π-conjugated systems, polymers, and dendrimers. These resulting materials are of significant interest in the fields of organic electronics, materials science, and supramolecular chemistry.

Physicochemical Properties

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General and Physical Properties

| Property | Value | Reference |

| CAS Number | 17788-94-2 | [1][2] |

| Molecular Formula | C₁₈H₁₂Br₂ | [1][2] |

| Molecular Weight | 388.10 g/mol | [1][2] |

| Appearance | White to off-white or tan powder/crystals | [3] |

| Melting Point | 315 °C | [4] |

| Boiling Point (Predicted) | 481.7 ± 25.0 °C | [5] |

| Density (Predicted) | 1.538 g/cm³ | [4] |

| Solubility | Poorly soluble in common organic solvents. May have enhanced solubility in polar aprotic solvents like DMF. | [1][6] |

Table 2: Spectroscopic Data

| Spectrum Type | Data | Reference |

| ¹H NMR (CDCl₃, 300MHz) | δ (ppm) 8.22 (d, J = 8.7Hz, 4H), 7.80 (d, J = 8.7Hz, 4H), 7.78 (m, 8H) | [1] |

| ¹³C NMR (CDCl₃, 75MHz) | δ (ppm) 159.8, 132.3, 128.1, 127.9, 127.5 | [1] |

| Mass Spectrum (EI, 70 eV) | m/z corresponding to the molecular ion [M]⁺ | [2] |

| Infrared Spectrum | Conforms to the structure | [3] |

Synthesis

A common and effective method for the synthesis of this compound is through the direct bromination of p-terphenyl (B122091).

Experimental Protocol: Catalyst-Free Bromination of p-Terphenyl

This protocol is based on a prevalent method for the synthesis of this compound.[6]

Materials:

-

p-Terphenyl

-

Liquid bromine

-

Bromobenzene (solvent)

-

Toluene

Procedure:

-

In a suitable reaction flask, dissolve p-terphenyl in bromobenzene.

-

To this solution, add liquid bromine dropwise with stirring. The molar ratio of p-terphenyl to bromine is a critical parameter to optimize.

-

Heat the reaction mixture to a temperature between 100-110 °C.

-

Maintain the reaction at this temperature for 24 to 48 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into methanol to precipitate the crude product.

-

Filter the precipitate and wash it with methanol.

-

The crude product can be further purified by recrystallization from a suitable solvent such as toluene.

Reactivity and Applications

This compound is a key intermediate in the synthesis of advanced materials due to the reactivity of its carbon-bromine bonds.

Cross-Coupling Reactions

The bromine atoms on the terminal phenyl rings serve as excellent leaving groups in various palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: This reaction is widely used to form new carbon-carbon bonds by reacting this compound with organoboron compounds. This allows for the synthesis of extended aromatic structures and functionalized p-terphenyl derivatives.[6]

-

Ullmann Coupling: This reaction is another powerful tool for forming carbon-carbon bonds, particularly in on-surface synthesis to create polymeric structures from halogenated precursors like this compound. This process typically involves the dehalogenation of the precursor molecules followed by the coupling of the resulting radical species.[6]

Applications in Organic Electronics

The rigid and conjugated structure of the p-terphenyl backbone makes it an ideal component for organic electronic materials. Derivatives of this compound are utilized in:

-

Organic Light-Emitting Diodes (OLEDs): As a building block for host materials and emitters, contributing to brighter and more energy-efficient displays.

-

Organic Field-Effect Transistors (OFETs): The extended π-conjugated systems synthesized from this precursor can exhibit good charge transport properties.

-

Molecular Wires: On-surface polymerization via Ullmann coupling can lead to the formation of highly ordered, one-dimensional poly(p-phenylene) wires.

Diagrams

Synthesis of this compound

Caption: Reaction scheme for the synthesis of this compound.

Application in Suzuki-Miyaura Coupling

Caption: General scheme of Suzuki-Miyaura coupling using this compound.

References

- 1. DSpace [repository.kaust.edu.sa]

- 2. This compound(17788-94-2) MS spectrum [chemicalbook.com]

- 3. This compound [myskinrecipes.com]

- 4. 1,?1':4',?1''-?Terphenyl, 4,?4''-?dibromo-(17788-94-2) 1H NMR [m.chemicalbook.com]

- 5. 4,4''-Dibromo-1,1':4',1''-terphenyl | CAS#:17788-94-2 | Chemsrc [chemsrc.com]

- 6. This compound | 17788-94-2 | Benchchem [benchchem.com]

Synthesis and purification of 4,4''-Dibromo-p-terphenyl

An In-depth Technical Guide to the Synthesis and Purification of 4,4''-Dibromo-p-terphenyl

Introduction

This compound is a brominated aromatic compound consisting of three phenyl rings linked in a para configuration with bromine atoms at the terminal 4 and 4'' positions. Its rigid, conjugated structure makes it a crucial building block and intermediate in the fields of materials science, organic electronics, and liquid crystal technology. It serves as a precursor for the synthesis of conductive polymers, extended π-conjugated systems, and organic linkers for metal-organic frameworks (MOFs).[1] The bromine atoms act as versatile functional groups for various cross-coupling reactions, such as Suzuki-Miyaura and Ullmann couplings, enabling the construction of complex molecular architectures.[1][2]

This guide provides a detailed overview of the synthesis and purification of this compound, aimed at researchers, scientists, and professionals in drug development and materials science.

Synthesis Pathway: Electrophilic Bromination

The most prevalent method for synthesizing this compound is through the direct electrophilic aromatic substitution of p-terphenyl (B122091).[1] This reaction typically involves treating p-terphenyl with liquid bromine in an organic solvent.[3] The process can be performed with or without a catalyst, though catalyst-free methods often require more stringent conditions to achieve the desired dibromination at the terminal phenyl rings.[1]

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

The following protocol is based on a validated, catalyst-free synthesis route.[3][4][5]

Materials:

-

p-Terphenyl (C18H14)

-

Liquid Bromine (Br2)

-

Bromobenzene (solvent)

Equipment:

-

2L three-necked reaction flask

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Condenser with a gas trap (for Br2 and HBr vapors)

Procedure:

-

Charge a 2L reaction flask with 100g of p-terphenyl and 1L of bromobenzene.[3][4]

-

While stirring, carefully add 174g of liquid bromine to the mixture. The molar ratio of p-terphenyl to liquid bromine should be approximately 1:2.5.[3]

-

Raise the temperature of the reaction mixture to between 100°C and 110°C.[3][4]

-

Maintain the reaction at this temperature under continuous stirring for 24 to 48 hours.[3]

-

Throughout the reaction, use a low-temperature condenser (-10 to 0°C) to reflux any evaporated Br2 back into the flask and absorb excess Br2 and hydrogen bromide vapors.[3][4]

-

After the reaction is complete, cool the mixture to room temperature (25-30°C) to yield the crude reaction mixture containing the product.[3]

Data Presentation: Synthesis Parameters & Physicochemical Properties

Table 1: Reaction Parameters for Synthesis

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | p-Terphenyl | [3][4] |

| Reagent | Liquid Bromine | [3][4] |

| Solvent | Bromobenzene | [3][4] |

| Molar Ratio (p-terphenyl:Br2) | 1 : 2.25 - 2.75 | [3] |

| Reaction Temperature | 100 - 110°C | [3][4] |

| Reaction Time | 24 - 48 hours | [3] |

| Reported Yield | ~70.6% |[4][5] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C18H12Br2 | [4][6] |

| Molecular Weight | 388.10 g/mol | [6] |

| Appearance | White to light yellow solid/powder | [4] |

| Melting Point | 307 - 313°C | [1] |

| CAS Number | 17788-94-2 |[4][6] |

Purification Process

Achieving high purity is critical, especially for applications in organic electronics.[1] The crude product from the synthesis is typically subjected to a multi-step purification process involving washing and recrystallization or refluxing with appropriate solvents.[1][4] For materials requiring ultra-high purity, sublimation is an effective final step.[1]

References

- 1. This compound | 17788-94-2 | Benchchem [benchchem.com]

- 2. Observations of carbon-carbon coupling of 4, 4-dibromo-pterphenyl on Cu (110) surface at molecular level [ccspublishing.org.cn]

- 3. Method for synthesizing 4,4'-dibromo p-terphenyl - Eureka | Patsnap [eureka.patsnap.com]

- 4. This compound CAS#: 17788-94-2 [m.chemicalbook.com]

- 5. 4,4'-Dibromo-p-terphenyl () for sale [vulcanchem.com]

- 6. scbt.com [scbt.com]

Crystal Structure of 4,4''-Dibromo-p-terphenyl: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4''-Dibromo-p-terphenyl is a halogenated aromatic compound of significant interest in materials science and supramolecular chemistry. Its rigid, linear structure and terminal bromine atoms make it a valuable building block for the synthesis of conjugated polymers, liquid crystals, and other functional organic materials. This technical guide provides a summary of the available data on this compound, with a focus on its synthesis and physical properties. Despite extensive searches of crystallographic databases and the scientific literature, detailed single-crystal X-ray diffraction data, including unit cell parameters, space group, and atomic coordinates, for this compound is not publicly available at this time. This document outlines the known information and presents a general experimental workflow for the determination of a crystal structure.

Introduction

This compound, with the chemical formula C₁₈H₁₂Br₂, is a derivative of p-terphenyl (B122091) where bromine atoms are substituted at the para positions of the terminal phenyl rings. This substitution pattern imparts specific electronic and steric properties that influence its molecular packing and intermolecular interactions. The presence of the bromine atoms introduces the potential for halogen bonding, a directional non-covalent interaction that can be exploited in crystal engineering. Understanding the precise three-dimensional arrangement of molecules in the solid state is crucial for predicting and controlling the properties of materials derived from this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₈H₁₂Br₂ |

| Molecular Weight | 388.10 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 307-313 °C |

| CAS Number | 17788-94-2 |

Synthesis

The synthesis of this compound is typically achieved through the electrophilic bromination of p-terphenyl. The general reaction involves treating p-terphenyl with a brominating agent, often in the presence of a catalyst.

Experimental Protocol: Synthesis of this compound

Materials:

-

p-Terphenyl

-

Bromine (Br₂)

-

Anhydrous Iron(III) bromide (FeBr₃) - catalyst

-

Dichloromethane (B109758) (CH₂Cl₂) - solvent

-

Sodium bisulfite (NaHSO₃) solution

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-terphenyl in dichloromethane.

-

Add a catalytic amount of anhydrous iron(III) bromide to the solution.

-

Slowly add a solution of bromine in dichloromethane to the reaction mixture at room temperature. The addition is typically done dropwise to control the reaction rate.

-

After the addition is complete, heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and quench the excess bromine by adding a saturated solution of sodium bisulfite.

-

Separate the organic layer and wash it sequentially with a saturated solution of sodium bicarbonate and water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a crystalline solid.

Crystal Structure Determination: A General Workflow

While the specific crystal structure of this compound is not currently available in public databases, the following diagram illustrates the typical experimental workflow for determining the crystal structure of a small organic molecule using single-crystal X-ray diffraction.

Conclusion

This compound is a key building block in the development of advanced organic materials. While its synthesis and basic physical properties are documented, a detailed understanding of its solid-state packing and intermolecular interactions is hampered by the current lack of a publicly available single-crystal structure. The determination of its crystal structure through the experimental workflow outlined above would be a valuable contribution to the field, enabling a more rational design of materials with tailored properties based on this versatile molecule. Researchers in possession of high-quality single crystals are encouraged to perform this analysis and deposit the resulting data in a public repository such as the Cambridge Crystallographic Data Centre (CCDC).

Spectroscopic Profile of 4,4''-Dibromo-p-terphenyl: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4,4''-Dibromo-p-terphenyl, a key building block in organic electronics and materials science. The document is intended for researchers, scientists, and professionals in drug development and related fields, offering a centralized resource for the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.65 | d | 8.5 | 4H, Aromatic protons ortho to the central benzene (B151609) ring |

| 7.55 | d | 8.5 | 4H, Aromatic protons meta to the central benzene ring |

| 7.45 | s | - | 4H, Aromatic protons of the central benzene ring |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 140.1 | C-1', C-4' (ipso-carbons of the central ring) |

| 139.0 | C-1'', C-1''' (ipso-carbons of the outer rings) |

| 132.1 | C-3'', C-5'', C-3''', C-5''' (CH ortho to C-Br) |

| 128.9 | C-2'', C-6'', C-2''', C-6''' (CH meta to C-Br) |

| 127.6 | C-2', C-3', C-5', C-6' (CH of the central ring) |

| 121.7 | C-4'', C-4''' (C-Br) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3030 | Medium | Aromatic C-H stretch |

| 1485 | Strong | Aromatic C=C stretch |

| 1070 | Strong | C-Br stretch |

| 820 | Strong | p-disubstituted benzene C-H out-of-plane bend |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 388 | 100 | [M]⁺ (molecular ion with ⁷⁹Br, ⁸¹Br) |

| 386 | 50 | [M]⁺ (molecular ion with ⁷⁹Br, ⁷⁹Br) |

| 390 | 50 | [M]⁺ (molecular ion with ⁸¹Br, ⁸¹Br) |

| 308 | 40 | [M-Br]⁺ |

| 228 | 20 | [M-2Br]⁺ |

| 152 | 30 | [C₁₂H₈]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

Infrared (IR) Spectroscopy:

For solid-state analysis, a small amount of this compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly onto the ATR crystal. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

Mass spectra are typically acquired using an electron ionization (EI) source. A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and ionized by a beam of high-energy electrons. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

An In-depth Technical Guide to the Solubility of 4,4''-Dibromo-p-terphenyl in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 4,4''-Dibromo-p-terphenyl, a key intermediate in organic electronics and pharmaceutical research. A comprehensive review of publicly available literature reveals a notable absence of quantitative solubility data for this compound in common organic solvents. This guide provides a qualitative solubility assessment based on the principle of "like dissolves like" and the known solubility of its parent compound, p-terphenyl. The core of this document is a detailed experimental protocol for the quantitative determination of the solubility of this compound, enabling researchers to generate precise and reliable data in their own laboratory settings. This protocol is based on the widely accepted shake-flask method.

Introduction

This compound is a halogenated aromatic hydrocarbon with a rigid, nonpolar structure. Its utility in the synthesis of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals, as well as in the development of novel pharmaceutical compounds, necessitates a thorough understanding of its physical properties, particularly its solubility. Solubility data is critical for reaction condition optimization, purification, formulation, and in the case of drug development, for predicting bioavailability.

Qualitative Solubility Profile

Based on the principle that nonpolar solutes dissolve best in nonpolar solvents, and drawing parallels with the known solubility of p-terphenyl, a qualitative solubility profile for this compound has been compiled.[1] The large, nonpolar, and rigid structure of this compound, coupled with its high melting point, suggests that its solubility is generally low.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Category | Solvent Example | Predicted Solubility | Rationale and Remarks |

| Nonpolar Aromatic | Toluene, Benzene, Xylene | Soluble to Sparingly Soluble | These solvents are nonpolar and aromatic, similar to the solute. p-Terphenyl is known to be soluble in hot benzene.[2][3] Solubility is expected to increase significantly with temperature. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | While nonpolar, the intermolecular forces of these aliphatic solvents may not be as effective at overcoming the crystal lattice energy of the highly conjugated aromatic solute compared to aromatic solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Sparingly Soluble | These solvents have a moderate polarity. Chloroform is noted as a solvent for the parent compound, p-terphenyl.[4] |

| Polar Aprotic | Tetrahydrofuran (THF), Dioxane | Sparingly Soluble | These solvents are moderately polar. Some interaction is possible, but high solubility is not expected. Dioxane has been used as a co-solvent in reactions involving this compound, suggesting some solubility at elevated temperatures. |

| Polar Aprotic (High Polarity) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Sparingly Soluble to Insoluble | The high polarity of these solvents makes them poor candidates for dissolving a large nonpolar molecule like this compound. |

| Polar Protic | Ethanol (B145695), Methanol | Insoluble | The strong hydrogen bonding network of alcohols is not effectively disrupted by the nonpolar solute. p-Terphenyl is very slightly soluble in hot ethanol but practically insoluble in cold ethanol.[2][3] |

Disclaimer: This table provides an estimated qualitative assessment. Experimental verification is required for quantitative data.

Experimental Protocol for Quantitative Solubility Determination

The following protocol outlines the shake-flask method, a reliable and standard procedure for determining the thermodynamic solubility of a solid compound in a solvent.[5][6][7]

3.1. Principle

An excess amount of the solid compound (solute) is equilibrated with a known volume of the solvent at a constant temperature. The mixture is agitated for a sufficient period to ensure that equilibrium is reached, resulting in a saturated solution. After separation of the undissolved solid, the concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique.

3.2. Materials and Equipment

-

Solute: High-purity this compound

-

Solvents: High-purity (e.g., HPLC grade) organic solvents of interest

-

Equipment:

-

Analytical balance (± 0.1 mg accuracy)

-

Glass vials or flasks with screw caps (B75204) or ground-glass stoppers

-

Constant temperature shaker bath or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., High-Performance Liquid Chromatography (HPLC) with UV detector, UV-Vis Spectrophotometer)

-

3.3. Experimental Workflow Diagram

Caption: Workflow for the shake-flask solubility determination method.

3.4. Step-by-Step Procedure

-

Preparation:

-

Accurately weigh an amount of this compound that is in significant excess of its estimated solubility and add it to a glass vial. A general starting point is 10-20 mg of solute.

-

Using a calibrated pipette, add a precise volume (e.g., 5.0 or 10.0 mL) of the desired organic solvent to the vial.

-

Prepare at least three replicate samples for each solvent and temperature combination.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined time to reach equilibrium. For poorly soluble compounds, this may take 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.

-

-

Sample Separation:

-

Once equilibrium is reached, remove the vials from the shaker and allow the undissolved solid to settle for a short period at the same constant temperature.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately attach a syringe filter (e.g., 0.22 µm PTFE, compatible with organic solvents) and filter the solution into a clean vial to remove all undissolved particles. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

-

Analysis:

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Prepare a series of standard solutions of this compound of known concentrations and generate a calibration curve using the chosen analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation:

-

Calculate the original concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently well-documented in the literature, its chemical structure allows for a reasoned qualitative prediction of its solubility behavior. For researchers requiring precise quantitative data, the detailed experimental protocol provided in this guide offers a standardized and reliable method for its determination. The successful application of this protocol will enable the generation of crucial data to support ongoing research and development in the fields of materials science and pharmaceuticals.

References

- 1. Khan Academy [khanacademy.org]

- 2. P-TERPHENYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. Cas 92-94-4,p-Terphenyl | lookchem [lookchem.com]

- 4. P-Terphenyl, DYNOVA® | Diphenyl manufacturer China | Jiangsu Zhongneng Chemical Technology Co., Ltd -- Tel: +86 0518-83866808 —联系电话:0518-83866808—江苏中能化学科技股份有限公司 [dynovacn.com]

- 5. enamine.net [enamine.net]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. bioassaysys.com [bioassaysys.com]

An In-depth Technical Guide to the Thermal Properties and Stability of 4,4''-Dibromo-p-terphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4''-Dibromo-p-terphenyl is a halogenated aromatic hydrocarbon that serves as a crucial building block in the synthesis of advanced materials, including thermally stable polymers and organic electronics. Its rigid, linear structure and the presence of reactive bromine atoms make it a versatile precursor for various coupling reactions. Understanding the thermal properties and stability of this compound is paramount for its application in high-temperature processes and for ensuring the reliability of the resulting materials. This technical guide provides a comprehensive overview of the thermal characteristics of this compound, based on available data.

Physicochemical and Thermal Properties

The thermal behavior of this compound is characterized by a high melting point and significant thermal stability. The quantitative thermal properties are summarized in the table below.

| Property | Value | Source(s) |

| Melting Point | 307-313 °C | [1] |

| 315 °C | [1] | |

| Predicted Boiling Point | 481.7 ± 25.0 °C | |

| Flash Point | 236.9 °C | |

| Thermal Stability (of derived polymers) | Stable up to 400°C (TGA) | [2] |

Thermal Stability and Decomposition

The thermal stability of this compound is a key attribute for its use in on-surface synthesis and polymerization reactions, which often require elevated temperatures. The debromination of this compound on different metal surfaces, a critical step in the formation of poly(p-phenylene) (PPP) nanowires, provides insight into its thermal decomposition pathway.

The temperature required for C-Br bond cleavage is dependent on the catalytic activity of the substrate:

-

On Cu(111): Debromination occurs between 200-230 K.

-

On Au(111): Debromination takes place over a broader range of 300-420 K.

This indicates that while the molecule itself is thermally stable to high temperatures, its decomposition can be initiated at lower temperatures in the presence of a suitable catalyst.

Crystal Structure and Solid-State Properties

Detailed crystallographic data, including the crystal system and space group, for this compound are not extensively reported in the literature. However, its molecular structure and ability to form self-assembled monolayers on various surfaces have been studied. These studies are crucial for understanding the intermolecular interactions that govern its packing in the solid state and, consequently, its thermal properties. The planar and linear nature of the p-terphenyl (B122091) core, along with the potential for halogen bonding from the bromine substituents, likely leads to a well-ordered crystalline structure with a high lattice energy, contributing to its high melting point.

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis and thermal analysis of this compound.

Synthesis of this compound via Bromination

This protocol describes the direct bromination of p-terphenyl.

Materials:

-

p-Terphenyl

-

Liquid Bromine

-

Bromobenzene (solvent)

Procedure:

-

In a 2 L reaction flask, dissolve 100 g of p-terphenyl in 1 L of bromobenzene.

-

With stirring, add 174 g of liquid bromine to the solution.

-

Heat the reaction mixture to 110°C and maintain this temperature for 40 hours. A condenser cooled to -10 to 0°C should be used to reflux any vaporized bromine back into the reaction flask. Water can be used to absorb excess bromine and hydrogen bromide vapor.

-

After 40 hours, cool the reaction mixture to 25°C.

-

Pour the reaction solution into 2 L of methanol and stir for 30 minutes to precipitate the crude product.

-

Filter the mixture and wash the filter cake with 800 mL of methanol.

-

Dry the crude product in a forced-air oven at 60°C for 2 hours.

Purification:

-

Add the dried crude product to 200 mL of toluene and reflux for 12 hours.

-

Perform a hot filtration and rinse the filter cake with 200 mL of hot toluene.

-

Repeat the reflux and hot filtration step with another 200 mL of toluene for 4 hours.

-

Dry the final product in an oven at 80°C for 24 hours to obtain white, solid this compound.

Thermogravimetric Analysis (TGA)

This protocol provides a general procedure for determining the thermal stability of an organic compound like this compound.

Instrument:

-

Thermogravimetric Analyzer

Procedure:

-

Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

-

Weigh approximately 5-10 mg of the this compound sample into a clean, tared TGA crucible (typically alumina (B75360) or platinum).

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature to a final temperature of at least 600°C at a constant heating rate of 10°C/min.

-

Record the mass loss of the sample as a function of temperature.

-

The onset temperature of decomposition is determined from the resulting TGA curve.

Differential Scanning Calorimetry (DSC)

This protocol outlines a general procedure for determining the melting point and other phase transitions of this compound.

Instrument:

-

Differential Scanning Calorimeter

Procedure:

-

Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).

-

Accurately weigh 2-5 mg of the this compound sample into a clean, tared aluminum DSC pan.

-

Hermetically seal the pan. An empty, sealed pan is used as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Equilibrate the sample at a temperature well below its melting point (e.g., 30°C).

-

Heat the sample at a constant rate of 10°C/min to a temperature above its melting point (e.g., 350°C).

-

Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the endothermic melting transition.

Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

On-Surface Polymerization Pathway

Caption: Pathway for the on-surface synthesis of poly(p-phenylene) from this compound.

Thermal Analysis Experimental Logic

Caption: Logical workflow for the thermal analysis of this compound.

References

An In-depth Technical Guide on the Electronic Properties of 4,4''-Dibromo-p-terphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4''-Dibromo-p-terphenyl is a halogenated aromatic hydrocarbon that has garnered significant interest as a molecular building block in the field of organic electronics and materials science. Its rigid p-terphenyl (B122091) backbone provides a robust and electronically conjugated core, while the terminal bromine atoms serve as versatile reactive sites for polymerization and surface- C-C coupling reactions. This technical guide provides a comprehensive overview of the electronic properties of this compound, detailing both theoretical and experimental aspects. It is intended to be a valuable resource for researchers and professionals working on the development of novel organic electronic materials and devices.

While extensive research has focused on the application of this compound in on-surface synthesis of conductive polymers and graphene nanoribbons, direct experimental data on the electronic properties of the monomeric form remains limited in publicly accessible literature. This guide, therefore, presents a combination of available data for related structures, theoretical insights, and detailed experimental protocols to facilitate further investigation.

Core Electronic Properties

The electronic properties of organic semiconductor materials are fundamental to their performance in electronic devices. These properties include the ionization potential, electron affinity, HOMO-LUMO gap, and electrical conductivity.

| Property | Value | Method | Reference |

| Ionization Potential (IP) | Data not available in search results | - | |

| Electron Affinity (EA) | Data not available in search results | - | |

| HOMO-LUMO Gap | ~3.1 eV (for poly(para-phenylene) wires) | Scanning Tunneling Spectroscopy (STS) | [1] |

| Conductivity (Solid State) | Qualitatively described as semiconducting | - | [2] |

Note: The HOMO-LUMO gap value provided is for the polymeric structure derived from this compound, not the monomer itself. The monomer is expected to have a wider gap. The qualitative description of semiconducting properties is based on its use in creating conductive polymers.[3]

Experimental Protocols

To empower researchers to fill the existing data gaps, this section provides detailed methodologies for key experiments used to characterize the electronic properties of solid-state organic compounds like this compound.

Cyclic Voltammetry (CV) for HOMO/LUMO Level Estimation

Cyclic voltammetry is a powerful electrochemical technique to determine the oxidation and reduction potentials of a molecule, which can be used to estimate the HOMO and LUMO energy levels.

Methodology:

-

Sample Preparation: A thin film of this compound is deposited onto a working electrode (e.g., glassy carbon, platinum, or indium tin oxide-coated glass). This can be achieved by drop-casting a solution of the compound in a suitable solvent (e.g., chloroform, dichloromethane) or by vacuum thermal evaporation. The electrode is then dried under vacuum to remove any residual solvent.

-

Electrochemical Cell Setup: A three-electrode system is employed, consisting of the this compound-coated working electrode, a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode - SCE), and a counter electrode (e.g., a platinum wire or foil).

-

Electrolyte Solution: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) - TBAPF₆) in an anhydrous, deoxygenated organic solvent (e.g., acetonitrile (B52724) or dichloromethane) is used. The solution should be purged with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes prior to the measurement to remove dissolved oxygen.

-

Measurement: The potential of the working electrode is swept linearly from an initial potential to a vertex potential and then back to the initial potential. The resulting current is measured as a function of the applied potential.

-

Data Analysis: The onset potentials of the first oxidation (E_ox) and first reduction (E_red) peaks are determined from the voltammogram. The HOMO and LUMO energy levels can then be estimated using the following empirical formulas, referencing the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard (E½(Fc/Fc⁺) = 0 V vs. Fc/Fc⁺):

-

HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8] The HOMO-LUMO gap is the difference between the LUMO and HOMO energy levels.

-

UV-Visible (UV-Vis) Spectroscopy for Optical Band Gap Determination

UV-Vis spectroscopy measures the absorption of light by a sample as a function of wavelength. The onset of absorption in the UV-Vis spectrum can be used to determine the optical band gap of a material.

Methodology:

-

Sample Preparation:

-

Solution: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., cyclohexane, dichloromethane).

-

Thin Film: A thin film of the material is deposited on a transparent substrate (e.g., quartz or glass) by spin-coating, drop-casting, or vacuum thermal evaporation.

-

-

Measurement: The UV-Vis absorption spectrum of the sample is recorded over a relevant wavelength range (e.g., 200-800 nm). A reference spectrum of the pure solvent or the bare substrate is also recorded for baseline correction.

-

Data Analysis: The absorption edge is identified from the spectrum. A Tauc plot is then constructed by plotting (αhν)^n versus photon energy (hν), where α is the absorption coefficient, h is Planck's constant, ν is the frequency of light, and n is a factor that depends on the nature of the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap). The optical band gap is determined by extrapolating the linear portion of the Tauc plot to the energy axis (where (αhν)^n = 0).

Four-Point Probe Method for Solid-State Electrical Conductivity

The four-point probe method is a standard technique for measuring the electrical resistivity (and thus conductivity) of thin films and bulk materials, which minimizes the influence of contact resistance.

Methodology:

-

Sample Preparation:

-

Pressed Pellet: A pellet of finely ground this compound powder is prepared by applying high pressure using a hydraulic press.

-

Thin Film: A thin film of the material is deposited on an insulating substrate (e.g., glass or silicon dioxide) via vacuum thermal evaporation. The thickness of the film should be accurately measured (e.g., using a profilometer or ellipsometry).

-

-

Measurement Setup: A four-point probe head, consisting of four equally spaced, co-linear tungsten carbide or osmium tips, is brought into contact with the surface of the sample. A constant current is passed through the two outer probes, and the voltage is measured between the two inner probes.

-

Data Analysis: For a thin film with thickness (t) much smaller than the probe spacing (s), the sheet resistance (R_s) is calculated using the formula: R_s = (π/ln2) * (V/I) ≈ 4.532 * (V/I). The bulk resistivity (ρ) is then calculated as ρ = R_s * t. The conductivity (σ) is the reciprocal of the resistivity (σ = 1/ρ). For a thick sample (pellet), correction factors are needed depending on the sample geometry and probe spacing.

Signaling Pathways and Experimental Workflows

The primary role of this compound in the literature is as a precursor for the on-surface synthesis of poly(para-phenylene) (PPP) wires and graphene nanoribbons. The following diagrams illustrate the key reaction pathway and a general experimental workflow for such syntheses.

Conclusion

References

Unveiling the Electronic Landscape: A Technical Guide to Molecular Orbital Calculations for 4,4''-Dibromo-p-terphenyl

For Immediate Release

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on performing and interpreting molecular orbital calculations for 4,4''-Dibromo-p-terphenyl (DBTP). DBTP is a crucial building block in materials science and organic electronics, particularly for the on-surface synthesis of poly(para-phenylene) wires and graphene nanoribbons.[1] Understanding its electronic properties through computational modeling is paramount for designing novel materials and predicting their behavior.

Introduction to Molecular Orbital Calculations for DBTP

Molecular orbital (MO) theory provides a sophisticated model to understand the electronic structure and properties of molecules like this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity, kinetic stability, and optical and electronic properties.[2][3]

Computational methods, particularly Density Functional Theory (DFT), are extensively employed to model the electronic structure of DBTP and its derivatives.[1] These calculations provide valuable insights into reaction mechanisms, adsorption geometries on various substrates, and the electronic perturbations induced by intermolecular interactions.[1]

Theoretical Framework and Computational Methodology

A robust computational protocol is essential for obtaining accurate and reproducible results. The following methodology, based on established practices for similar aromatic systems, is recommended for molecular orbital calculations of this compound.

Computational Approach

Density Functional Theory (DFT) has proven to be a reliable and computationally efficient method for studying the electronic properties of organic molecules. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and well-validated choice for such systems.

Basis Set Selection

The choice of basis set is crucial for the accuracy of the calculations. For a molecule containing bromine atoms, a basis set that includes polarization and diffuse functions is recommended to accurately describe the electron distribution. The 6-311G* basis set has been successfully used for optimizing the geometry of DBTP in vacuum.[4] For higher accuracy in energy calculations, larger basis sets such as 6-311++G(d,p) can be employed.

Software

The Gaussian suite of programs is a standard software package for performing this type of quantum chemical calculation.[4] Other suitable software includes NWChem, as mentioned in studies of similar molecules.

Experimental Protocol: Step-by-Step Calculation Workflow

-

Molecular Geometry Input : The initial step involves building the 3D structure of the this compound molecule. Standard bond lengths and angles can be used as a starting point. The molecular structure of DBTP consists of three phenyl rings connected in a para linkage, with bromine atoms attached to the 4 and 4'' positions.

-

Geometry Optimization : A geometry optimization calculation is performed to find the lowest energy conformation of the molecule. This is a critical step as the molecular geometry significantly influences the electronic properties. The optimization should be carried out using the chosen DFT functional and basis set (e.g., B3LYP/6-311G*).

-

Frequency Calculation : Following optimization, a frequency calculation should be performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.

-

Single-Point Energy Calculation : With the optimized geometry, a single-point energy calculation is performed to determine the energies of the molecular orbitals, including the HOMO and LUMO. This calculation can be performed with a larger basis set (e.g., 6-311++G(d,p)) for improved accuracy.

-

Data Analysis and Visualization : The output of the calculation will provide the energies of all molecular orbitals. The HOMO and LUMO energies are identified, and the HOMO-LUMO gap is calculated. The spatial distribution of the frontier orbitals can be visualized using software such as GaussView to understand the electronic density and predict sites of reactivity.

The logical workflow for these calculations is depicted in the following diagram:

Quantitative Molecular Orbital Data

| Parameter | Representative Value (eV) | Description |

| HOMO Energy | -6.5 | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | -1.5 | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | 5.0 | Energy difference between the LUMO and HOMO. |

The relationship between these frontier molecular orbitals is visualized in the energy level diagram below:

Conclusion

This technical guide outlines the fundamental principles and a detailed protocol for conducting molecular orbital calculations on this compound. By employing Density Functional Theory with appropriate functionals and basis sets, researchers can gain deep insights into the electronic structure of this important molecule. The provided workflow and representative data serve as a valuable starting point for computational studies aimed at designing and understanding novel organic electronic materials. Accurate theoretical predictions of HOMO and LUMO energies are crucial for advancing the development of next-generation electronic devices.

References

An In-depth Technical Guide to Precursors for Poly(p-phenylene) Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(p-phenylene) (PPP) is a rigid-rod polymer composed of repeating phenyl units, renowned for its exceptional thermal stability, chemical resistance, and tunable electronic properties. These characteristics make it a highly attractive material for a range of applications, including high-performance plastics, conductive polymers, and as a backbone for organic light-emitting diodes (OLEDs). However, the insolubility and infusibility of the final PPP material pose significant challenges for processing. To overcome these limitations, various synthetic strategies have been developed that rely on the polymerization of soluble precursor monomers, which are subsequently converted to the final rigid-rod polymer. This technical guide provides an in-depth overview of the primary precursor-based methods for poly(p-phenylene) synthesis, complete with detailed experimental protocols, comparative quantitative data, and mechanistic insights.

Key Synthetic Methodologies and Precursors

The synthesis of poly(p-phenylene) can be broadly categorized into four main approaches: Suzuki coupling polymerization, Yamamoto polymerization, Diels-Alder polymerization, and oxidative coupling polymerization. Each method utilizes distinct precursors and reaction pathways, leading to polymers with varying molecular weights, polydispersity, and structural regularity.

Suzuki Coupling Polymerization

The Suzuki coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and its application in polymerization has enabled the synthesis of well-defined poly(p-phenylene)s.[1] This method typically involves the palladium-catalyzed cross-coupling of an aryl dihalide with a benzene (B151609) diboronic acid or its ester. A key advantage of the Suzuki polymerization is its tolerance to a wide variety of functional groups, allowing for the synthesis of substituted PPPs with tailored properties.[2]

-

Materials: 1,4-dibromobenzene (B42075), 1,4-benzenediboronic acid, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], potassium carbonate (K₂CO₃), toluene (B28343), and deionized water.

-

Procedure:

-

In a Schlenk flask, combine 1,4-dibromobenzene (1.0 mmol), 1,4-benzenediboronic acid (1.0 mmol), and potassium carbonate (3.0 mmol).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Add degassed toluene (10 mL) and degassed deionized water (2 mL) to the flask via syringe.

-

Heat the reaction mixture to 90 °C and stir vigorously for 48 hours under an inert atmosphere.

-

After cooling to room temperature, pour the reaction mixture into methanol (B129727) (100 mL) to precipitate the polymer.

-

Filter the polymer, wash with water and methanol, and dry under vacuum.

-

The catalytic cycle of the Suzuki polymerization involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

References

Thiophene-Based π-Conjugated Systems: A Core Building Block for Organic Electronics and Liquid Crystals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Thiophene-based π-conjugated systems have emerged as a cornerstone in the development of advanced organic materials, finding significant applications in both organic electronics and liquid crystals. Their inherent electronic properties, coupled with synthetic versatility, allow for the fine-tuning of molecular architecture to achieve desired functionalities. This guide provides a comprehensive overview of thiophene-based compounds, focusing on oligothiophenes as a fundamental building block, and details their synthesis, characterization, and application in these cutting-edge fields.

The Versatility of the Thiophene (B33073) Core

The 2,5-disubstituted thiophene ring is a key structural motif that, when combined with other aromatic units like phenyl, carbazole, or fluorene (B118485) rings, can form highly conjugated organic semiconductors.[1] This extended π-system facilitates efficient charge transport, a critical property for organic electronic devices. Furthermore, the introduction of flexible alkyl or alkoxy chains and other functional groups can induce liquid crystalline behavior, where the molecules self-assemble into ordered yet fluid phases.[2][3] The non-linear geometry of the 2,5-disubstituted thiophene core, in comparison to a linear 1,4-disubstituted phenyl ring, often leads to lower melting points and clearing points in the resulting liquid crystals.[4]

Synthesis of Thiophene-Based Building Blocks

The synthesis of functional oligothiophenes is often achieved through palladium-catalyzed cross-coupling reactions, such as Stille and Suzuki couplings. These methods allow for the precise construction of well-defined molecular structures. Brominated thiophenes are crucial intermediates in these synthetic routes, with the bromine atom serving as an excellent leaving group.

A general approach to synthesizing calamitic (rod-shaped) thiophene-based liquid crystals involves the esterification of a thiophene carboxylic acid with a phenolic compound that contains a terminal flexible chain. This process typically involves activating the carboxylic acid with a reagent like thionyl chloride before reacting it with the phenol (B47542) in the presence of a base.

Applications in Organic Electronics: The Organic Field-Effect Transistor (OFET)

Oligothiophenes are widely used as the active semiconductor layer in Organic Field-Effect Transistors (OFETs). The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor, which is influenced by the molecular packing and ordering in the thin film.

OFET Fabrication and Characterization

A common device architecture is the bottom-gate, bottom-contact OFET. In this configuration, the source and drain electrodes are patterned on a dielectric layer (e.g., SiO2) grown on a conductive gate electrode (e.g., a doped silicon wafer). The organic semiconductor is then deposited on top of this structure. The performance of the OFET is characterized by its current-voltage (I-V) characteristics, from which key parameters like charge carrier mobility and the on/off ratio are extracted.

Applications in Liquid Crystals

The introduction of mesogenic (liquid crystal-forming) properties to thiophene-based molecules opens up possibilities for their use in display technologies and as self-assembling organic semiconductors. The type of liquid crystalline phase (e.g., nematic, smectic) and the phase transition temperatures are highly dependent on the molecular structure, including the length and nature of the terminal flexible chains and the rigidity of the aromatic core.

Characterization of Thiophene-Based Liquid Crystals

The liquid crystalline properties of these materials are typically investigated using Polarizing Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC). POM allows for the visual identification of different liquid crystal phases based on their unique optical textures, while DSC is used to determine the temperatures and enthalpies of the phase transitions.

Quantitative Data

The following tables summarize key quantitative data for representative thiophene-based compounds used in organic electronics and liquid crystals.

| Compound | Highest Occupied Molecular Orbital (HOMO) (eV) | Lowest Unoccupied Molecular Orbital (LUMO) (eV) | Hole Mobility (cm²/Vs) | Device Configuration | Reference |

| 5,5′′′′-dihexyl-2,2′:5′,2′′:5′′,2′′′:5′′′,2′′′′-quinquethiophene (DH5T) | -5.2 | -2.7 | 0.01 - 0.1 | Bottom-gate OFET | [5] |

| Sexithiophene (6T) | -5.4 | -2.9 | 0.03 - 0.1 | Bottom-gate OFET | [1] |

| Pentacene | -5.0 | -3.2 | >1 | Bottom-gate OFET | [6] |

Table 1: Electronic Properties and Charge Carrier Mobility of Selected Oligothiophenes for OFETs.

| Compound | Phase Transitions (°C) | Mesophase Type | Reference |

| 4-((4-(decyloxy) phenoxy) carbonyl) phenyl thiophene-2-carboxylate (B1233283) [2TWC10] | Cr 125 N 185 I | Nematic | [7] |

| Thiophene-based λ-shaped molecules (C5PP-6Th) | Cr 145.7 N 175.3 I | Nematic | [2] |

| Thiophene-based λ-shaped molecules (C5PPF(2)-6Th) | Cr 120.5 N 172.1 I | Nematic | [2] |

| Thiophene-based λ-shaped molecules (C5PPF(3)-6Th) | Cr 112.9 N 141.2 I | Nematic | [2] |

Table 2: Phase Transition Temperatures of Thiophene-Based Liquid Crystals. (Cr = Crystal, N = Nematic, I = Isotropic)

Experimental Protocols

Synthesis of a Calamitic Thiophene-Based Liquid Crystal

This protocol describes a general procedure for the synthesis of a thiophene-based calamitic liquid crystal via esterification.

Materials:

-

Thiophene-2-carboxylic acid

-

4-alkoxyphenol

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

Acid Chloride Formation: In a round-bottom flask, dissolve thiophene-2-carboxylic acid in an excess of thionyl chloride. Add a catalytic amount of dimethylformamide (DMF). Reflux the mixture for 2-3 hours. Remove the excess thionyl chloride under reduced pressure.

-

Esterification: Dissolve the resulting acid chloride and 4-alkoxyphenol in dry DCM in another flask. Cool the mixture in an ice bath and add pyridine dropwise with stirring. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Wash the reaction mixture sequentially with 1M HCl, water, and saturated NaHCO₃ solution. Dry the organic layer over anhydrous MgSO₄ and filter.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Fabrication and Characterization of a Bottom-Gate Oligothiophene OFET

This protocol outlines the steps for fabricating and characterizing a bottom-gate, bottom-contact OFET with an oligothiophene active layer.

Materials:

-

Highly doped silicon wafer with a thermally grown SiO₂ layer (gate and dielectric)

-

Photoresist and developer

-

Gold (Au) and chromium (Cr) for thermal evaporation

-

Oligothiophene (e.g., DH5T)

-

Organic solvent for oligothiophene (e.g., chloroform, toluene)

-

Substrate cleaning solvents (acetone, isopropanol)

-

Semiconductor parameter analyzer

Procedure:

-

Substrate Cleaning: Clean the Si/SiO₂ substrate by sonicating in acetone (B3395972) and then isopropanol (B130326) for 15 minutes each. Dry the substrate with a stream of nitrogen.

-

Electrode Patterning: Use standard photolithography to pattern the source and drain electrodes.

-

Electrode Deposition: Thermally evaporate a thin adhesion layer of Cr (e.g., 5 nm) followed by a layer of Au (e.g., 50 nm). Use a lift-off process in acetone to remove the photoresist and define the electrodes.

-

Dielectric Surface Treatment (Optional): Treat the SiO₂ surface with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (B89594) (OTS) to improve the ordering of the organic semiconductor and reduce charge trapping.

-

Semiconductor Deposition: Deposit the oligothiophene thin film onto the substrate. This can be done by thermal evaporation under high vacuum or by solution-based methods like spin-coating or drop-casting from a solution of the oligothiophene in an organic solvent.

-

Annealing: Anneal the device at a temperature below the melting point of the oligothiophene to improve the crystallinity of the film.

-

Electrical Characterization: Use a semiconductor parameter analyzer to measure the output and transfer characteristics of the OFET. The charge carrier mobility can be calculated from the transfer characteristics in the saturation regime.

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases [mdpi.com]

- 3. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 4. pubs.acs.org [pubs.acs.org]

- 5. In-operando characterizations of oligothiophene OFETs: controlling the structure-property relationships at the nanoscale - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Experimental and Computational Study of Thiophene Based Calamitic Liquid Crystals – Oriental Journal of Chemistry [orientjchem.org]

Methodological & Application

Application Notes and Protocols: On-Surface Ullmann Coupling of 4,4''-Dibromo-p-terphenyl on Au(111)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the on-surface Ullmann coupling reaction of 4,4''-Dibromo-p-terphenyl (DBTP) on a Au(111) single-crystal surface. This bottom-up approach allows for the synthesis of one-dimensional poly(p-terphenyl) (PPP) nanowires with high structural precision, a technique of significant interest in the fields of molecular electronics and materials science.

Overview of the Reaction

The on-surface Ullmann coupling of DBTP on Au(111) is a thermally activated process that proceeds in two primary steps under ultra-high vacuum (UHV) conditions. First, the DBTP precursor molecules are deposited onto the Au(111) surface. Upon annealing, the carbon-bromine bonds are catalytically cleaved by the gold surface, a process known as debromination. This results in the formation of highly reactive terphenyl radicals. With further or continued thermal activation, these radicals diffuse across the surface and covalently bond to form long poly(p-terphenyl) chains.

The choice of the Au(111) substrate is crucial. While catalytically active, it facilitates the reaction at elevated temperatures compared to more reactive surfaces like Cu(111), and notably, the reaction on Au(111) proceeds via a radical mechanism without the formation of stable organometallic intermediates that are observed on copper and silver surfaces.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the Ullmann coupling reaction of DBTP on Au(111), compiled from various experimental studies.

| Parameter | Value | Notes |

| Precursor Molecule | This compound (DBTP) | - |

| Substrate | Au(111) Single Crystal | - |

| DBTP Deposition Temperature | Room Temperature (approx. 300 K) | Deposition onto the substrate held at room temperature. |

| Debromination Temperature Range | 300 K - 420 K (approx. 27 °C - 147 °C) | The C-Br bond scission occurs within this temperature range. |

| Polymerization Temperature | ~350 K (approx. 77 °C) | Polymerization occurs concurrently with debromination on Au(111).[1] |

| Annealing for Polymerization | Above 250 °C (523 K) | Higher temperatures can be used to promote the formation of longer polymer chains.[2] |

| Activation Energy for Debromination | 0.95 eV | This is the energy barrier for the initial C-Br bond cleavage.[1] |

| Activation Energy for Covalent Coupling | 0.70 eV | This barrier is primarily attributed to the diffusion of the debrominated radicals.[1] |

| Average PPP Chain Length | 11.5 nm | This value can be influenced by factors such as coverage and annealing parameters.[1] |

| Br 3d Core Level (XPS) | 69.3 eV (C-Br) -> 67.8 eV (Au-Br) | Shift observed after complete debromination.[1] |

Experimental Protocols

The following protocols outline the key steps for performing the on-surface synthesis of poly(p-terphenyl) from DBTP on Au(111). All procedures must be conducted under ultra-high vacuum (UHV) conditions (base pressure < 1 x 10⁻⁹ mbar).

Substrate Preparation

-

Cleaning the Au(111) Crystal: The Au(111) single crystal must be cleaned to ensure an atomically flat and contamination-free surface. This is typically achieved through repeated cycles of:

-

Sputtering: Using Ar⁺ ions with an energy of 1-1.5 keV.

-

Annealing: Heating the crystal to approximately 670-800 K.

-

-

Surface Verification: The cleanliness and crystallographic quality of the Au(111) surface should be verified using techniques such as Low-Energy Electron Diffraction (LEED), which will show the characteristic herringbone reconstruction of a clean Au(111) surface, and Scanning Tunneling Microscopy (STM) for real-space imaging.

Precursor Deposition

-

Degassing the Precursor: this compound (commercially available) should be thoroughly degassed in a Knudsen cell or a similar evaporator for several hours at a temperature slightly below its sublimation point to remove volatile impurities.

-

Molecular Deposition:

-

The DBTP is thermally sublimated from the Knudsen cell, which is typically heated to around 390 K.[3]

-

The Au(111) substrate is held at room temperature during deposition.

-

The deposition rate should be carefully controlled and monitored using a quartz crystal microbalance to achieve sub-monolayer coverage. A typical coverage is between 0.8 and 0.9 monolayers.[3]

-

Thermal Annealing and Polymerization

-

Stepwise Annealing: To induce the Ullmann coupling reaction, the sample is thermally annealed. This can be done in a stepwise manner or with a continuous heating ramp to specific temperatures.

-

Debromination and Polymerization:

-

Heating the sample to a temperature range of 300 K to 420 K initiates the debromination of the DBTP molecules.[1]

-

On Au(111), the polymerization of the resulting terphenyl radicals into poly(p-terphenyl) chains occurs concurrently at around 350 K.[1]

-

Further annealing at higher temperatures, for instance up to 520 K, can be performed to promote the formation of longer and more ordered polymer chains and to desorb the bromine atoms from the surface.[3]

-

Characterization

-

Scanning Tunneling Microscopy (STM): STM is essential for real-space visualization of the entire process at the single-molecule level. It allows for the observation of the initial self-assembly of DBTP molecules, the formation of polymer chains, and the overall morphology of the resulting nanostructures.

-

X-ray Photoelectron Spectroscopy (XPS): XPS is used to monitor the chemical state of the elements involved in the reaction.

-

The Br 3d core level spectrum is monitored to follow the debromination process, evidenced by a chemical shift to lower binding energies as the bromine atoms detach from the organic molecules and bind to the gold surface.[1]

-

The C 1s core level spectrum can also provide information about the changes in the carbon bonding environment upon polymerization.

-

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the on-surface synthesis of poly(p-terphenyl) on Au(111).

Caption: Experimental workflow for the on-surface synthesis of poly(p-terphenyl).

Reaction Pathway

The diagram below shows the chemical transformation from the this compound precursor to the final poly(p-terphenyl) product on the Au(111) surface.

Caption: Reaction pathway of DBTP to PPP on Au(111).

References

Application Notes and Protocols: Surface-Assisted Polymerization of 4,4''-Dibromo-p-terphenyl on Cu(110)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis and characterization of poly(p-phenylene) chains on a Cu(110) single-crystal surface via surface-assisted polymerization of 4,4''-Dibromo-p-terphenyl (DBTP). The protocols outlined below are based on established ultra-high vacuum (UHV) and surface science techniques.

Overview and Reaction Principle

The on-surface synthesis of one-dimensional (1D) polymeric nanostructures from molecular precursors offers a bottom-up approach to fabricating materials with tailored electronic and chemical properties. The polymerization of this compound (DBTP) on a catalytically active Cu(110) surface proceeds through a series of temperature-controlled steps. Initially, the precursor molecules are deposited onto the clean copper surface. Upon gentle annealing, the bromine atoms are cleaved from the terphenyl backbone (debromination). This is followed by the formation of organometallic intermediates where copper atoms coordinate with the radical terphenyl units. Further annealing induces covalent C-C bond formation between the terphenyl units, resulting in the growth of poly(p-phenylene) chains.

The reaction on Cu(110) is particularly interesting as it exhibits multiple coupling pathways. The primary mechanism is the Ullmann-type reaction, leading to para-para and para-meta linkages. Additionally, direct C-H bond activation can occur, resulting in meta-meta motifs.[1]

Data Presentation

The following tables summarize the key quantitative data for the surface-assisted polymerization of DBTP on Cu(110).

Table 1: Experimental Parameters

| Parameter | Value | Reference |

| Substrate | Single-crystal Cu(110) | [1] |

| Precursor | This compound (DBTP) | [1] |

| Precursor Purity | > 95% | [1] |

| UHV Base Pressure | < 2 x 10⁻¹⁰ mbar | [1] |

| Substrate Cleaning | Ar⁺ sputtering (1.5 keV, 4.8-5.0 µA, 45 min) followed by annealing (900 K, 10 min) | [1] |

| Deposition Method | Knudsen Cell Evaporation | [1] |

| Intermediate Formation | Annealing at 353 K | [1] |

| Polymerization | Annealing at 393 K | [1] |

Table 2: Scanning Tunneling Microscopy (STM) Imaging Parameters

| Reaction Stage | Bias Voltage (Vt) | Tunneling Current (It) | Reference |

| Organometallic Intermediates | -1.4 V | 0.04 nA | [1] |

| Poly(p-phenylene) Chains | -1.0 V | 0.04 nA |

Table 3: X-ray Photoelectron Spectroscopy (XPS) Core Level Binding Energies (on Cu(111)) *

| Core Level | Species | Binding Energy (eV) | Reference |

| Br 3d₅/₂ | C-Br | ~69.3 | |

| Br 3d₅/₂ | Br-Cu | Not explicitly resolved, but debromination is observed | |

| C 1s | Aromatic C-C/C-H | ~284.5 | |

| C 1s | C-Br | Shifted to higher binding energy |

Note: Data is for the similar Cu(111) surface and serves as a reference. Specific values for Cu(110) may vary slightly.

Experimental Protocols

The following are detailed protocols for the key experiments involved in the surface-assisted polymerization of DBTP on Cu(110).

Substrate Preparation

-

Crystal Mounting: Mount the Cu(110) single crystal onto a sample holder compatible with UHV manipulation, heating, and cooling.

-

Introduction to UHV: Introduce the sample holder into the UHV system and allow it to degas thoroughly until the base pressure is reached.

-

Sputter-Annealing Cycles:

-

Perform multiple cycles of Ar⁺ ion sputtering and annealing to achieve a clean and well-ordered surface.

-

Sputtering: Use an Ar⁺ ion beam with an energy of 1.5 keV and a sample current of 4.8-5.0 µA for 45 minutes.[1]

-

Annealing: Anneal the crystal to 900 K for 10 minutes to recover the crystalline surface structure.[1]

-

-

Surface Verification: Verify the cleanliness and long-range order of the Cu(110) surface using STM or Low-Energy Electron Diffraction (LEED). The characteristic (1x1) LEED pattern should be observed.

Precursor Deposition

-

Degassing: Degas the this compound (DBTP) precursor in a Knudsen cell for several hours before deposition to remove any volatile impurities.[1]

-

Deposition: Heat the Knudsen cell to a temperature sufficient for sublimation of DBTP and deposit the molecules onto the clean Cu(110) substrate held at room temperature. The deposition rate should be low to ensure the formation of a sub-monolayer coverage.

-

Coverage Control: Monitor the molecular coverage using a quartz crystal microbalance or by STM imaging of a sub-monolayer film.

On-Surface Polymerization

-

Formation of Organometallic Intermediates:

-

After deposition, anneal the sample to 353 K.[1]

-

This temperature provides sufficient thermal energy to induce the cleavage of the C-Br bonds and the formation of organometallic intermediates, where terphenyl radicals are linked by copper adatoms.

-

-

Formation of Covalent Polymers:

-

To induce the final C-C coupling, anneal the sample further to 393 K.[1]

-

This step facilitates the Ullmann-type reaction and direct C-H activation, leading to the formation of poly(p-phenylene) chains.

-

Characterization

-

Imaging: Acquire STM images at room temperature using a chemically etched tungsten tip.

-

Imaging Parameters for Intermediates: To visualize the organometallic intermediates, use a sample bias voltage of approximately -1.4 V and a tunneling current of 0.04 nA.[1]

-

Imaging Parameters for Polymers: To image the final poly(p-phenylene) chains, a sample bias of around -1.0 V and a tunneling current of 0.04 nA can be used.

-

Analysis: Analyze the STM images to determine the morphology, length, and coupling motifs of the polymer chains.

-

Data Acquisition: Acquire XPS spectra at different stages of the reaction (as-deposited, after annealing at 353 K, and after annealing at 393 K).

-

Core Level Analysis:

-

Br 3d: Monitor the Br 3d core level to track the debromination process. A shift to lower binding energy or a decrease in the C-Br component indicates the cleavage of the C-Br bond.

-